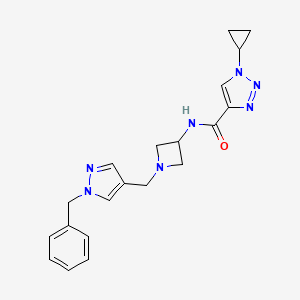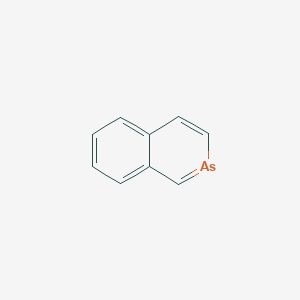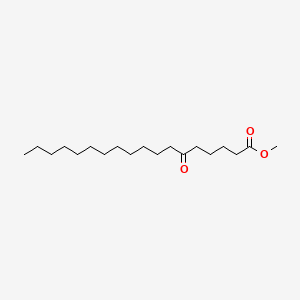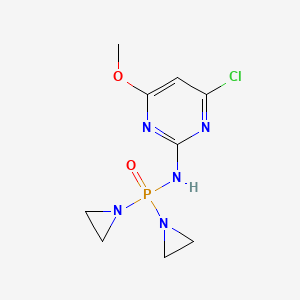
2,5-Di(2-naphthyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The structure of this compound consists of an oxadiazole ring substituted with two naphthyl groups at the 2 and 5 positions, which imparts unique electronic and photophysical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-naphthohydrazide with 2-naphthoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Halogenated naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Di(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electron-transport properties.
Wirkmechanismus
The mechanism of action of 2,5-Di(2-naphthyl)-1,3,4-oxadiazole varies depending on its application:
Fluorescent Probe: The compound’s fluorescence arises from its conjugated π-system, which allows it to absorb and emit light efficiently.
Anticancer Agent: It interacts with DNA through intercalation or groove binding, disrupting the DNA replication process and leading to cell death.
Optoelectronic Devices: Functions as an electron-transport material, facilitating the movement of electrons in devices like OLEDs, thereby enhancing their performance.
Vergleich Mit ähnlichen Verbindungen
2,5-Di(2-naphthyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:
2,5-Diphenyl-1,3,4-oxadiazole: Similar structure but with phenyl groups instead of naphthyl groups. It has different electronic properties and is less fluorescent.
2,5-Di(4-methylphenyl)-1,3,4-oxadiazole: Contains methyl-substituted phenyl groups, leading to variations in solubility and reactivity.
2,5-Di(2-thienyl)-1,3,4-oxadiazole: Incorporates thiophene rings, which can enhance electron-donating properties and alter the compound’s electronic characteristics.
These comparisons highlight the unique properties of this compound, particularly its strong fluorescence and excellent electron-transport capabilities, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
802-51-7 |
|---|---|
Molekularformel |
C22H14N2O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2,5-dinaphthalen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N2O/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-24-22(25-21)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI-Schlüssel |
NQDGITXYARLRTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
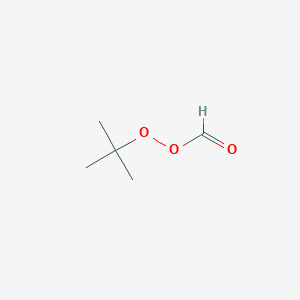
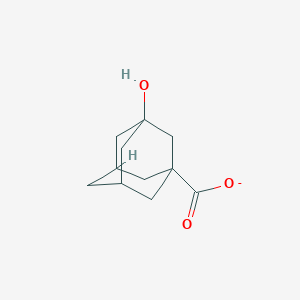
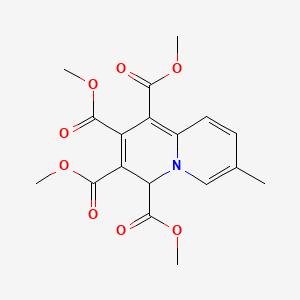
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)


![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
